N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a substituted furan carboxamide. The benzothiadiazole moiety (C₆H₃N₃S) is a bicyclic aromatic system known for its electron-deficient properties, making it valuable in materials science and pharmaceutical chemistry. The 2,5-dimethylfuran group introduces steric and electronic modifications that influence solubility, reactivity, and biological activity. This compound’s synthesis typically involves coupling a benzothiadiazol-4-amine derivative with a substituted furan carbonyl chloride .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-9(8(2)18-7)13(17)14-10-4-3-5-11-12(10)16-19-15-11/h3-6H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSKUUMMFCKZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. Compounds similar to N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example:
- A study demonstrated that benzothiadiazole derivatives showed IC50 values ranging from 1.6 μM to 25.72 μM against various cancer cell lines, indicating potent cytotoxicity and potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Certain derivatives have shown promising results in reducing inflammation markers in vitro and in vivo models. For instance:
- A derivative exhibited an IC50 value of 57.89 ± 0.19 μM against inflammatory pathways, suggesting its potential role in developing anti-inflammatory drugs .
Organic Electronics
This compound is being explored for use in organic electronic devices due to its favorable electronic properties. Its ability to act as a donor molecule enhances the performance of organic solar cells and light-emitting diodes (LEDs). Key findings include:
- Devices incorporating this compound have demonstrated power conversion efficiencies (PCE) reaching up to 5.81% .
Light Emitting Materials
The compound's photoluminescent properties make it suitable for applications in light-emitting materials. Research has shown that derivatives can be used in the synthesis of luminescent metal-organic frameworks (MOFs), which are applicable in chemical sensing and energy harvesting .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiadiazole Chemistry
The benzothiadiazole scaffold is widely utilized in medicinal and materials chemistry. Below is a comparative analysis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide with three closely related compounds:
Key Differences in Physicochemical Properties
- Reactivity : The isocyanate derivative (C₇H₃N₃OS) is highly reactive toward nucleophiles, enabling facile conjugation, whereas the dimethylfuran carboxamide derivative exhibits steric hindrance, slowing such reactions .
- Thermal Stability : The tizanidine-related compound B (C₁₁H₁₁ClN₅OS) has enhanced thermal stability due to its acetylated imidazoline group, compared to the lower melting point (55–59°C) of 1,3-benzothiazol-5-amine .
- Bioactivity : While 1,3-benzothiazol-5-amine is linked to agrochemical applications, benzothiadiazole carboxamides are hypothesized to exhibit antimicrobial or anticancer activity due to their electron-deficient aromatic systems .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 252.31 g/mol
The presence of the benzothiadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In vitro evaluations demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction via caspase activation |
| SK-Hep-1 | 20 | Modulation of Bcl-2 family proteins |
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in neuroprotection and could be beneficial in conditions such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a notable reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .
Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer therapy, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptotic cell death, with significant morphological changes observed under microscopy . This study suggests a promising avenue for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
